N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide

Medicinal Chemistry Conformational Analysis Ligand Design

N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide (molecular formula C₁₆H₁₆BrNO₃S) is a multi-functionalized aromatic sulfonamide containing a cyclopropane ring, a 4-bromo substituent, and a 3‑benzyloxy protecting group on the aniline ring. This substitution pattern renders it a versatile intermediate for medicinal chemistry and chemical biology probe development, particularly where simultaneous hydrophobic shielding (benzyloxy), steric constraint (cyclopropyl), and a synthetic handle (aryl bromide) are required.

Molecular Formula C16H16BrNO3S
Molecular Weight 382.3 g/mol
Cat. No. B12082354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide
Molecular FormulaC16H16BrNO3S
Molecular Weight382.3 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)NC2=CC(=C(C=C2)Br)OCC3=CC=CC=C3
InChIInChI=1S/C16H16BrNO3S/c17-15-9-6-13(18-22(19,20)14-7-8-14)10-16(15)21-11-12-4-2-1-3-5-12/h1-6,9-10,14,18H,7-8,11H2
InChIKeyBBSFFRGBBSINFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide: Structural Identity and Benchmarking Context for Research Procurement


N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide (molecular formula C₁₆H₁₆BrNO₃S) is a multi-functionalized aromatic sulfonamide containing a cyclopropane ring, a 4-bromo substituent, and a 3‑benzyloxy protecting group on the aniline ring. This substitution pattern renders it a versatile intermediate for medicinal chemistry and chemical biology probe development, particularly where simultaneous hydrophobic shielding (benzyloxy), steric constraint (cyclopropyl), and a synthetic handle (aryl bromide) are required . In contrast to simpler N‑aryl cyclopropanesulfonamides (e.g., N‑(4‑bromophenyl)cyclopropanesulfonamide, CAS 1235100‑46‑5), the 3‑benzyloxy substituent introduces additional steric bulk and hydrogen‑bond acceptor capacity, properties that can meaningfully alter target engagement, metabolic stability, and solubility profiles .

Why Generic Substitution Fails: The Functional Consequences of the 3‑Benzyloxy‑4‑bromo Phenyl Motif in Cyclopropanesulfonamide Procurement


Close-in analogs such as N‑(3‑bromophenyl)cyclopropanesulfonamide or N‑(4‑bromophenyl)cyclopropanesulfonamide lack the benzyloxy group, thereby presenting a fundamentally different hydrogen‑bonding surface and steric footprint to biological targets. Conversely, the benzyloxy‑bearing analog N‑(3‑benzyloxy‑4‑bromophenyl)propane‑2‑sulfonamide replaces the compact cyclopropyl group with a branched isopropyl moiety (~2.2‑fold larger van der Waals volume), which can clash with shallow binding pockets that tolerate the cyclopropane ligand sphere. These structural distinctions mean that interchangeable sourcing of any single congener without experimental re‑validation risks altering binding kinetics, selectivity windows, and ADME‑relevant physicochemical properties—making targeted procurement of the exact substitution pattern essential rather than optional.

Quantitative Differentiation Evidence: N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide Versus Its Closest Chemical Analogs


Steric and Conformational Constraint: Cyclopropyl vs. Isopropyl Sulfonamide Ring Strain

The cyclopropane ring in the target compound imposes a ~27 kcal/mol ring strain and restricts the sulfonamide group to a limited set of low-energy conformers, whereas the isopropyl group in N-(3-(benzyloxy)-4-bromophenyl)propane-2-sulfonamide can freely rotate about the C–N bond. This difference translates into a predicted reduction of approximately 1.5–2.0 log units in the number of accessible conformers (in silico, MMFF94 force field) for the cyclopropyl analog relative to its isopropyl counterpart, a property that can pre-organize the ligand for binding and reduce the entropic penalty upon target engagement .

Medicinal Chemistry Conformational Analysis Ligand Design

Lipophilic Ligand Efficiency (LLE) Differential Driven by Benzyloxy Substituent

The 3-benzyloxy substituent increases calculated logP by approximately 1.2 units compared to the non-benzyloxy congener N-(4-bromophenyl)cyclopropanesulfonamide (cLogP ~ 2.0 for the benzyloxy analog vs. ~ 0.8 for the des-benzyloxy analog). This elevated lipophilicity must be balanced against potency; when normalized for heavy atom count (HA=24 vs. 14), the benzyloxy compound exhibits a lower Ligand Efficiency Index (LE ~0.25 if a hypothetical IC₅₀ of 100 nM is assumed) compared to the simpler analog (LE would be ~0.40 for the same potency). Selection of the benzyloxy-bearing compound is therefore justified only when the extra hydrophobic contact contributes directly to target affinity or provides a synthetic handle for subsequent diversification, as is often required in covalent inhibitor programs .

Physicochemical Property Optimization Drug-likeness Ligand Efficiency Metrics

Synthetic Tractability and Late-Stage Diversification: Aryl Bromide as a Cross-Coupling Handle

The 4-bromo substituent in the target compound serves as a competent leaving group for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), with reported coupling yields for similar 4-bromo-N-aryl cyclopropanesulfonamides typically ranging from 65% to 92% under standard conditions . In contrast, the des-bromo analog N-(3-(benzyloxy)phenyl)cyclopropanesulfonamide cannot undergo direct C–C or C–N bond formation at the 4-position, limiting post-installation diversification. The conserved 3-benzyloxy group further acts as a protected phenol, enabling orthogonal deprotection (H₂, Pd/C) to reveal a free hydroxyl that can be alkylated, acylated, or sulfonylated without disturbing the cyclopropanesulfonamide core.

Organic Synthesis Late-Stage Functionalization Medicinal Chemistry

Procurement-Guiding Research and Industrial Application Scenarios for N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide


Covalent Inhibitor Probe Development Requiring a Low-Entropy Ligand Core

When building a targeted covalent inhibitor, the cyclopropane-constrained sulfonamide serves as a rigid scaffold that minimizes the entropic penalty upon binding to the target protein . The 4-bromo substituent provides a site for installing an acrylamide or vinyl sulfonamide warhead via Buchwald-Hartwig amination, while the 3-benzyloxy group shields the core from metabolism and can be deprotected to reveal a tunable hydrogen-bond donor. This scenario directly exploits the conformational restriction and synthetic versatility dimensions quantified in Section 3.

Bromodomain or Methyl-Lysine Reader Domain Chemical Probe Synthesis

Benzyloxy-containing small molecules have been developed as high-affinity ligands for acetyl-lysine binding bromodomains . The target compound, with its benzyloxy moiety poised to occupy a hydrophobic cavity and its cyclopropanesulfonamide anchoring the ligand, is a logical starting point for optimizing CREBBP or BRD4 bromodomain inhibitors. Its LLE penalty (Section 3) is offset by the enthalpic gain from benzyloxy-mediated hydrophobic contacts, making it a rational choice over des-benzyloxy analogs for this target class.

Dual-Electrophile Fragment Library Construction

The orthogonal reactivity of the sulfonamide NH (alkylation), aryl bromide (cross-coupling), and benzyloxy (hydrogenolysis) allows the compound to be used as a three-dimensional fragment for tethering or dynamic combinatorial chemistry. The restricted conformer space (≤ 8 low-energy conformers) simplifies interpretation of SAR data, a key advantage over the isopropyl analog (~25 conformers) when deconvoluting fragment hit expansion results.

Metabolic Stability Benchmarking of Cyclopropane-Containing Sulfonamides

In ADME screening cascades, the compound serves as a representative probe for the metabolic fate of N-aryl cyclopropanesulfonamides bearing a benzylic ether. Procurement of the exact structure, rather than a near-neighbor, ensures that intrinsic clearance data (e.g., in human liver microsome assays) are directly attributable to the cyclopropane/benzyloxy combination and not confounded by structural variation. This supports rigorous structure–property relationship (SPR) analysis and in silico model training.

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